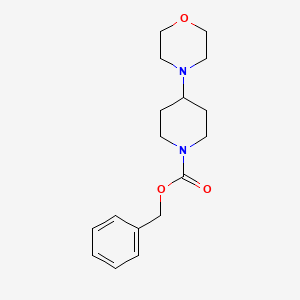
(5S)-5-(1-(Dimethylamino)propan-2-yl)-5-ethylimidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5S)-5-(1-(Dimethylamino)propan-2-yl)-5-ethylimidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural features.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-(1-(Dimethylamino)propan-2-yl)-5-ethylimidazolidine-2,4-dione typically involves the reaction of ethyl-substituted imidazolidine with dimethylamino-propan-2-yl derivatives under controlled conditions. The reaction may require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise temperature and pressure controls. The use of automated systems for monitoring and adjusting reaction parameters would be essential to maintain consistency and efficiency.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, potentially leading to the formation of imidazolidine-2,4-dione derivatives with different oxidation states.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.
科学研究应用
Chemistry
In chemistry, (5S)-5-(1-(Dimethylamino)propan-2-yl)-5-ethylimidazolidine-2,4-dione is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may be investigated for its potential effects on cellular processes. Its interaction with biological molecules could provide insights into new therapeutic targets.
Medicine
In medicine, the compound could be explored for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
Industrially, the compound may find applications in the development of new materials or as a precursor in the synthesis of other valuable compounds.
作用机制
The mechanism of action of (5S)-5-(1-(Dimethylamino)propan-2-yl)-5-ethylimidazolidine-2,4-dione involves its interaction with specific molecular targets. These interactions may modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Imidazolidine-2,4-dione Derivatives: Compounds with similar core structures but different substituents.
Dimethylamino Derivatives: Compounds with the dimethylamino group attached to different core structures.
Uniqueness
The uniqueness of (5S)-5-(1-(Dimethylamino)propan-2-yl)-5-ethylimidazolidine-2,4-dione lies in its specific stereochemistry and the combination of functional groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C10H19N3O2 |
|---|---|
分子量 |
213.28 g/mol |
IUPAC 名称 |
(5S)-5-[1-(dimethylamino)propan-2-yl]-5-ethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H19N3O2/c1-5-10(7(2)6-13(3)4)8(14)11-9(15)12-10/h7H,5-6H2,1-4H3,(H2,11,12,14,15)/t7?,10-/m0/s1 |
InChI 键 |
PWPYQYJNESQMBG-MHPPCMCBSA-N |
手性 SMILES |
CC[C@@]1(C(=O)NC(=O)N1)C(C)CN(C)C |
规范 SMILES |
CCC1(C(=O)NC(=O)N1)C(C)CN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



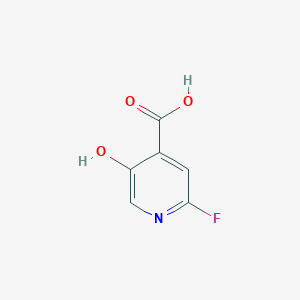
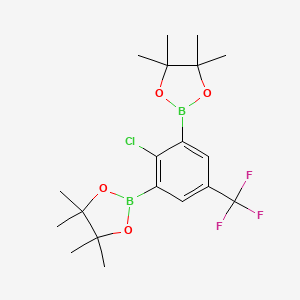
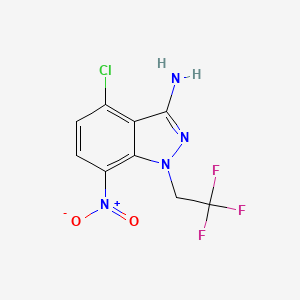
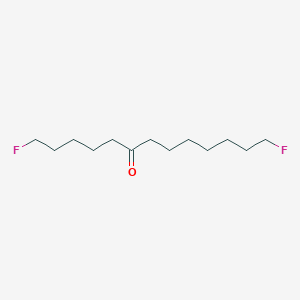
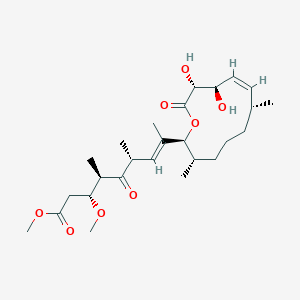
![(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine hydrochloride](/img/structure/B12834111.png)

![4-Bromo-7-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12834124.png)
![trisodium;[[[(2R,3S,4R,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12834133.png)
![7-chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12834139.png)


